N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-3-15(17(26)22-14-8-12(19)5-6-13(14)20)24-9-11(4-7-16(24)25)18-21-10(2)23-27-18/h4-9,15H,3H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLLYBBNRXVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=C(C=CC2=O)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.35 g/mol. The compound features a difluorophenyl group and an oxadiazole moiety, which are known to contribute to its biological activities.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 348.35 g/mol |
| Molecular Formula | C17H18F2N4O2 |
| LogP | 2.4651 |
| LogD | 2.0586 |
| Polar Surface Area | 57.43 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole and pyridine components are known to influence various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazole can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or cell cycle arrest.
Antimicrobial Activity
Research has shown that compounds with similar structures to this compound possess notable antimicrobial properties. For instance:
- Study Findings : A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds exhibited better activity against Gram-positive species such as Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The anticancer potential has been evaluated using various cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).
- Results : Compounds similar to the target compound showed IC50 values ranging from 10.1 µM to 18.78 µM against HUH7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole-containing compounds in clinical and preclinical settings:
- Case Study on Antimicrobial Efficacy :
- Case Study on Cancer Cell Lines :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, we compare it with three structurally related agrochemicals documented in the Pesticide Chemicals Glossary (2001). Key distinctions in functional groups, molecular weight, and applications are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure & Substituents | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|
| Target Compound | Difluorophenyl, pyridinone, 3-methyl-1,2,4-oxadiazole | ~379.3 (calculated) | Not specified |
| Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) | Difluorophenyl, triazolo-pyrimidine, sulfonamide | 325.3 | Herbicide (ALS inhibitor) |
| Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) | Dimethylphenyl, oxazolidinone, methoxy | 278.3 | Fungicide (oomycete control) |
| Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) | Triazine, phenoxy, fluoro-methylethyl | 361.4 | Herbicide (cellulose biosynthesis inhibitor) |
Functional Group Analysis
- Difluorophenyl vs. Other Aromatic Groups : The target compound’s 2,5-difluorophenyl group differs from flumetsulam’s 2,6-difluorophenyl substitution, which may alter steric effects and target binding. Oxadixyl’s dimethylphenyl group provides bulkier hydrophobicity, favoring membrane penetration in fungi.
- Oxadiazole vs.
- Pyridinone vs. Triazine or Pyrimidine: The pyridinone ring may offer hydrogen-bonding capabilities distinct from triaziflam’s triazine (favors stacking interactions) or flumetsulam’s pyrimidine (critical for acetolactate synthase inhibition).
Hypothesized Bioactivity
While the target compound lacks documented bioactivity data, structural parallels suggest plausible modes of action:
- Agrochemical Potential: The oxadiazole and pyridinone motifs are common in herbicides and fungicides. For example, oxadiazoles in sulfentrazone (herbicide) disrupt protoporphyrinogen oxidase, while pyridinones like pyrifenox (fungicide) inhibit sterol biosynthesis.
- Pharmaceutical Relevance : 1,2,4-oxadiazoles are prevalent in kinase inhibitors and antimicrobial agents, suggesting possible dual utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
